molecular formula C12H12ClN3O B8410491 4-(2-Chloro-pyrimidin-4-yloxy)-2,5-dimethyl-phenylamine

4-(2-Chloro-pyrimidin-4-yloxy)-2,5-dimethyl-phenylamine

Cat. No. B8410491
M. Wt: 249.69 g/mol
InChI Key: CRPQWKMMRRWFGF-UHFFFAOYSA-N
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Patent
US07727986B2

Procedure details

A solution of 7.55 g (55 mmol) 4-amino-2,5-dimethylphenol and 2.4 g NaOH (2M) in 30 ml water were added dropwise to a solution of 7.45 g (50.0 mmol) of 2,4-dichloropyrimidine in 50 ml of acetone. The reaction mixture was stirred for 20 h at ambient temperature. After concentration in vacuo and addition of 150 ml water the formed precipitate was filtered by suction. Yield 10.6 g (75%) with a purity of 88% log P (pH=2.3)=1.37.
Quantity
7.55 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].[Cl:13][C:14]1[N:19]=[C:18](Cl)[CH:17]=[CH:16][N:15]=1>O.CC(C)=O>[Cl:13][C:14]1[N:19]=[C:18]([O:9][C:5]2[C:4]([CH3:10])=[CH:3][C:2]([NH2:1])=[C:7]([CH3:8])[CH:6]=2)[CH:17]=[CH:16][N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.55 g
Type
reactant
Smiles
NC1=CC(=C(C=C1C)O)C
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.45 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
in vacuo and addition of 150 ml water the formed precipitate
FILTRATION
Type
FILTRATION
Details
was filtered by suction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=NC=CC(=N1)OC1=CC(=C(C=C1C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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